
Thio-NADH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thio-nicotinamide adenine dinucleotide, reduced form (Thio-NADH), is a biochemical reagent used in various scientific research applications. It is an analog of nicotinamide adenine dinucleotide (NADH) and is often utilized in enzymatic reactions to measure reaction kinetics due to its unique absorbance properties at 405 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thio-NADH is typically prepared enzymatically. The synthesis involves the reduction of thio-nicotinamide adenine dinucleotide (Thio-NAD) using specific enzymes. The reaction conditions usually include a buffered aqueous solution and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic methods but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thio-NADH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to Thio-NAD.
Reduction: It acts as a reducing agent in enzymatic reactions.
Substitution: This compound can participate in substitution reactions where the thio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like oxygen or hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound results in the formation of Thio-NAD .
Wissenschaftliche Forschungsanwendungen
Thio-NADH has a wide range of applications in scientific research:
Chemistry: Used in kinetic enzyme cycling methods to measure reaction kinetics.
Biology: Utilized in studies involving redox reactions and cellular metabolism.
Medicine: Applied in diagnostic tests for detecting specific enzymes and metabolites.
Industry: Employed in the development of biosensors and other analytical devices
Wirkmechanismus
Thio-NADH functions as a coenzyme in redox reactions, transferring electrons between molecules. It interacts with various enzymes, facilitating the conversion of substrates to products. The molecular targets include dehydrogenases and oxidoreductases, which play crucial roles in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide adenine dinucleotide (NADH): The natural form of the coenzyme, involved in numerous metabolic reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): Another analog used in anabolic reactions and oxidative stress responses.
Flavin adenine dinucleotide (FADH2): A coenzyme involved in redox reactions within the electron transport chain.
Uniqueness
Thio-NADH is unique due to its absorbance properties at 405 nm, which allows for specific detection and measurement in enzymatic assays. This property makes it particularly useful in applications where precise quantification of reaction kinetics is required .
Eigenschaften
Molekularformel |
C21H29N7O13P2S |
|---|---|
Molekulargewicht |
681.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
MOXCZUNQKXFVSH-NNYOXOHSSA-N |
Isomerische SMILES |
C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Kanonische SMILES |
C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


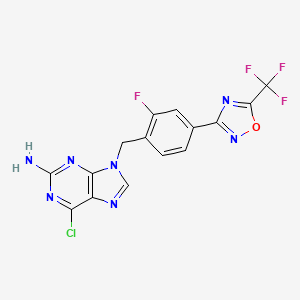
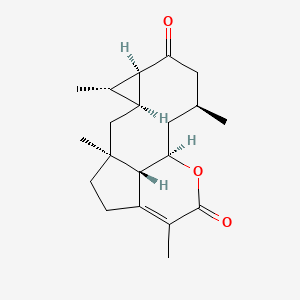
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
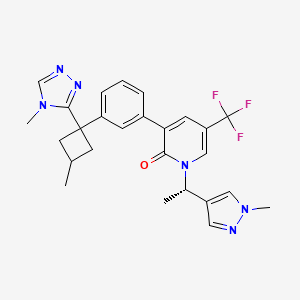
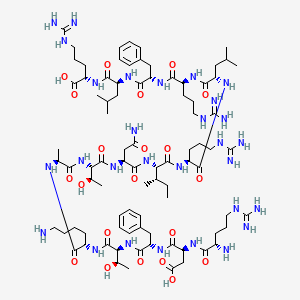
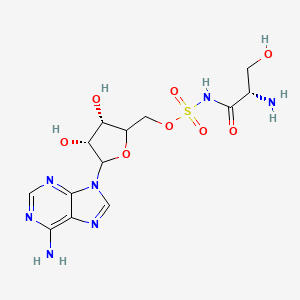


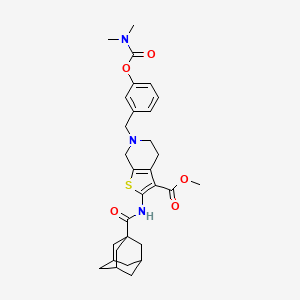

![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
